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Compound of Interest

Compound Name: Ficine

Cat. No.: B1238727 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
Ficin (EC 3.4.22.3) is a cysteine protease isolated from the latex of the fig tree (Ficus carica).[1]

[2] It is a sulfhydryl protease with a molecular weight of approximately 23-27 kDa.[3][4] Similar

to other cysteine proteases like papain and bromelain, ficin requires a reducing agent for its

activation.[2] Ficin exhibits broad specificity, cleaving peptide bonds with carbonyl groups

contributed by amino acids such as phenylalanine, tyrosine, and valine, as well as other

uncharged and aromatic amino acids.[1][3] Its optimal activity is observed over a pH range of

5.0 to 8.0 and a temperature range of 37°C to 60°C.[1][5]

In proteomics and mass spectrometry, ficin serves as an alternative or complementary enzyme

to trypsin. Its distinct cleavage specificity can generate a different set of peptides, thereby

increasing sequence coverage and improving the characterization of proteins, particularly

those with limited tryptic cleavage sites. This application note provides detailed protocols for in-

solution and in-gel protein digestion using ficin for subsequent mass spectrometry analysis.
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Parameter Value/Description References

Enzyme Type Cysteine Protease [2]

Molecular Weight ~23-27 kDa [3][4]

Optimal pH 5.0 - 8.0 [1][2]

Optimal Temperature 37°C - 60°C [1][5]

Cleavage Specificity

Cleaves peptide bonds with

carbonyl groups from Phe, Tyr,

and Val. Also acts on bonds

involving uncharged and

aromatic amino acids.

[1][3]

Activators
Cysteine or other reducing

agents.
[2]

Inhibitors
Chicken cysteine, pH < 3.0,

and temperatures > 70°C.
[2]

Table 2: Reagent and Buffer Compositions for Ficin Digestion
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Reagent/Buffer Composition Purpose

Denaturation Buffer

8 M Urea in 100 mM

Ammonium Bicarbonate, pH

8.0

Protein unfolding

Reduction Solution

10 mM Dithiothreitol (DTT) in

100 mM Ammonium

Bicarbonate, pH 8.0

Reduction of disulfide bonds

Alkylation Solution

55 mM Iodoacetamide (IAA) in

100 mM Ammonium

Bicarbonate, pH 8.0

Capping of free sulfhydryl

groups

Ficin Digestion Buffer

50 mM Ammonium

Bicarbonate, pH 8.0 with 1-5

mM Cysteine

Digestion

Quenching Solution
5% Formic Acid or 1%

Trifluoroacetic Acid (TFA)
Stop digestion

Peptide Extraction Buffer
50% Acetonitrile, 5% Formic

Acid
Extraction of peptides from gel

Experimental Protocols
I. In-Solution Ficin Digestion Protocol
This protocol is suitable for purified proteins in solution.

Materials:

Purified protein sample

Denaturation Buffer (8 M Urea, 100 mM Ammonium Bicarbonate, pH 8.0)

Reduction Solution (10 mM DTT)

Alkylation Solution (55 mM IAA)

Ficin, Mass Spectrometry Grade
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Ficin Digestion Buffer (50 mM Ammonium Bicarbonate, pH 8.0, 1-5 mM Cysteine)

Quenching Solution (5% Formic Acid)

C18 desalting spin tips

Microcentrifuge tubes

Heating block and vortex mixer

Methodology:

Protein Denaturation:

Dissolve 10-100 µg of the protein sample in 25 µL of Denaturation Buffer.

Vortex briefly and incubate for 30 minutes at 37°C.

Reduction:

Add 2.5 µL of 10 mM DTT to the denatured protein solution.

Incubate for 1 hour at 56°C to reduce disulfide bonds.

Allow the sample to cool to room temperature.

Alkylation:

Add 2.5 µL of 55 mM IAA to the sample.

Incubate for 45 minutes at room temperature in the dark to alkylate free cysteine residues.

Sample Dilution and Ficin Activation:

Dilute the sample with Ficin Digestion Buffer to reduce the urea concentration to less than

1 M. For the current volume, add at least 210 µL of Ficin Digestion Buffer.

The digestion buffer should contain 1-5 mM cysteine to activate the ficin.
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Ficin Digestion:

Add ficin to the protein sample at an enzyme-to-substrate ratio of 1:20 to 1:50 (w/w).

Incubate overnight (12-18 hours) at 37°C.

Quenching the Digestion:

Stop the digestion by adding Quenching Solution to a final concentration of 0.5-1% to

lower the pH to <3.0.

Peptide Desalting:

Desalt the resulting peptides using C18 spin tips according to the manufacturer's protocol.

Elute the peptides and dry them in a vacuum centrifuge.

Resuspend the dried peptides in a solution compatible with mass spectrometry analysis

(e.g., 0.1% formic acid).

II. In-Gel Ficin Digestion Protocol
This protocol is designed for proteins separated by SDS-PAGE.

Materials:

Coomassie-stained protein band(s) from an SDS-PAGE gel

Destaining Solution (50% Acetonitrile, 50 mM Ammonium Bicarbonate)

Dehydration Solution (100% Acetonitrile)

Reduction Solution (10 mM DTT in 100 mM Ammonium Bicarbonate)

Alkylation Solution (55 mM IAA in 100 mM Ammonium Bicarbonate)

Ficin, Mass Spectrometry Grade

Ficin Digestion Buffer (50 mM Ammonium Bicarbonate, pH 8.0, 1-5 mM Cysteine)
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Peptide Extraction Buffer (50% Acetonitrile, 5% Formic Acid)

Microcentrifuge tubes

Heating block, vortex mixer, and sonicator

Methodology:

Excision and Destaining:

Excise the protein band(s) of interest from the gel using a clean scalpel.

Cut the gel piece into small cubes (~1x1 mm) and place them in a microcentrifuge tube.

Add 200 µL of Destaining Solution and vortex for 15 minutes. Repeat until the Coomassie

blue color is removed.

Dehydration:

Remove the destaining solution and add 100 µL of 100% Acetonitrile to dehydrate the gel

pieces. They will shrink and turn opaque white.

Remove the acetonitrile and dry the gel pieces in a vacuum centrifuge for 10-15 minutes.

Reduction and Alkylation:

Rehydrate the gel pieces in 50 µL of Reduction Solution and incubate for 1 hour at 56°C.

[6]

Cool the sample to room temperature and remove the excess DTT solution.

Add 50 µL of Alkylation Solution and incubate for 45 minutes at room temperature in the

dark.[6]

Washing and Dehydration:

Wash the gel pieces with 200 µL of 50 mM Ammonium Bicarbonate for 15 minutes.

Dehydrate the gel pieces again with 100 µL of 100% Acetonitrile.
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Dry the gel pieces completely in a vacuum centrifuge.

Ficin Digestion:

Rehydrate the gel pieces on ice with an appropriate volume of cold Ficin Digestion Buffer

containing ficin (10-20 ng/µL) and 1-5 mM cysteine. Add just enough solution to cover the

gel pieces.

Incubate on ice for 30 minutes to allow the enzyme to enter the gel matrix.

Add additional Ficin Digestion Buffer to ensure the gel pieces are submerged.

Incubate overnight (12-18 hours) at 37°C.

Peptide Extraction:

Collect the supernatant containing the digested peptides into a clean microcentrifuge tube.

Add 100 µL of Peptide Extraction Buffer to the gel pieces. Vortex for 15 minutes or

sonicate for 10 minutes.[6]

Collect the supernatant and pool it with the previous collection.

Repeat the extraction step once more.

Sample Preparation for Mass Spectrometry:

Dry the pooled peptide extracts in a vacuum centrifuge.

Resuspend the dried peptides in a solution compatible with mass spectrometry analysis

(e.g., 0.1% formic acid).

Desalting with C18 tips is recommended before analysis.
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Caption: In-solution ficin digestion workflow.
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Caption: In-gel ficin digestion workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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